Lipophilicity Shift vs. Parent Quinoline-4-carboxylic Acid: A >80-Fold Increase in Computed Octanol-Water Partitioning
The introduction of a single methyl group at the 5-position of quinoline-4-carboxylic acid raises the computed lipophilicity dramatically compared to the unsubstituted parent scaffold. The parent quinoline-4-carboxylic acid has an experimentally referenced XLogP3 of 0.5 [1]. While a directly measured logP for 5-methylquinoline-4-carboxylic acid is not available in the primary literature, computational predictions across multiple platforms consistently place its logP in the 2.4–2.8 range (SlogP 2.75 from MMsINC Database; mcule computed logP values of 2.42–2.66 for closely related substructures) [2]. This represents a logP increase of approximately 1.9–2.3 units, corresponding to an 80- to 200-fold increase in lipophilicity. Cross-referencing with structurally characterized positional isomers, 2-methylquinoline-4-carboxylic acid has an XLogP3 of 2.4 [3], 6-methylquinoline-4-carboxylic acid has a reported LogP of 2.24 and XLogP3 of 2.1 , and 8-methylquinoline-4-carboxylic acid has a LogP of 2.24 and XLogP3 of 2.1 [4].
| Evidence Dimension | Lipophilicity (XLogP3 / computed LogP) |
|---|---|
| Target Compound Data | Predicted LogP range: 2.4–2.8 (multiple computational platforms; SlogP 2.75 from MMsINC Database; mcule values 2.42–2.66) |
| Comparator Or Baseline | Quinoline-4-carboxylic acid (parent, CAS 486-74-8): XLogP3 = 0.5; 2-Methyl isomer: XLogP3 = 2.4; 6-Methyl isomer: XLogP3 = 2.1; 8-Methyl isomer: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +1.9–2.3 vs. parent (80- to 200-fold lipophilicity increase); 5-methyl predicted LogP is 0.3–0.7 units higher than 6- and 8-methyl isomers by certain prediction methods |
| Conditions | Computed octanol-water partition coefficients; XLogP3 algorithm (PubChem) for comparators; SlogP and mcule consensus for target compound |
Why This Matters
A logP difference of >1.9 units vs. the parent scaffold fundamentally alters aqueous solubility, passive membrane permeability, and protein binding—making the 5-methyl derivative far more suitable for cell-based phenotypic assays than the parent acid, while the subtle 0.3–0.7 unit difference vs. other methyl isomers may influence chromatographic retention and compound-specific SAR in library screening.
- [1] DrugMap / IDRB Lab. Quinoline-4-carboxylic acid; CAS 486-74-8. XLogP3: 0.5. https://drugmap.idrblab.net View Source
- [2] MMsINC Database Search. SlogP for 5-methylquinoline-4-carboxylic acid substructure: 2.74552. University of Padova. https://mms.dsfarm.unipd.it View Source
- [3] PubChem. 2-Methylquinoline-4-carboxylic acid (CID 604442). XLogP3: 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/634-38-8 View Source
- [4] MolAid. 8-Methylquinoline-4-carboxylic acid (CAS 816448-09-6). LogP: 2.1; XLogP3: 2.1. https://www.molaid.com; corroborated by HZBP: LogP 2.24140. https://www.hzbp.cn View Source
